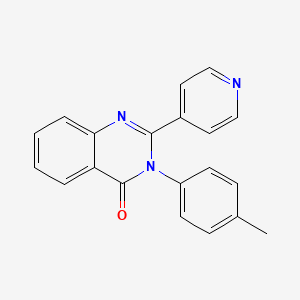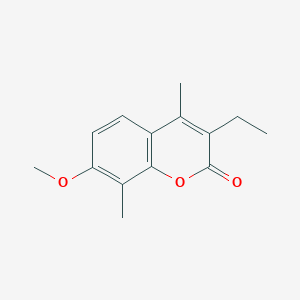![molecular formula C11H10ClN7OS B5578871 2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5578871.png)
2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is part of a broader class of chemicals known for their potential in various biological applications due to their unique molecular structures. It involves a combination of triazolo[4,3-b][1,2,4]triazole and acetamide groups, indicating a complex synthesis process and a structure that could offer interesting chemical and physical properties.
Synthesis Analysis
The synthesis of similar triazole derivatives often involves multi-step reactions, including condensation and cyclization processes. For instance, compounds with related structures have been synthesized through reactions involving chloroacetic acid, -haloketone, and benzoin, leading to various triazolo and thiadiazine derivatives (Shiradkar & Kale, 2006).
Molecular Structure Analysis
X-ray diffraction techniques have been utilized to determine the molecular structure of similar compounds, revealing strong intermolecular hydrogen bonds and a framework structure supported by various hydrogen bonding patterns (Şahin et al., 2014).
Chemical Reactions and Properties
The reactivity of triazole derivatives often involves interactions with various reagents to produce cyclic products, highlighting the compound's potential in forming a wide range of chemical structures with diverse biological activities. The specific reactions depend on the functional groups present in the molecule.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, can be influenced by their molecular geometry and the presence of specific functional groups. These properties are crucial for determining the compound's applications in different scientific fields.
Chemical Properties Analysis
Triazole derivatives exhibit a range of chemical properties, including antibacterial, antifungal, and antitubercular activities, as seen in similar compounds. These activities are attributed to the specific structural features of the triazole ring and its interactions with biological targets (Shiradkar & Kale, 2006).
Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivity
Research on condensed bridgehead nitrogen heterocyclic systems has led to the synthesis of various triazole derivatives, demonstrating significant bioactivity against microbial pathogens. The work by Shiradkar and Kale (2006) exemplifies this approach, showcasing the bioactivity of s-triazolo[3,4-b][1,3,4]thiadiazoles, s-triazolo[3,4-b][1,3,4]thiadiazines, and s-triazolo[3′,4′:2,3]thiadiazino[5,6-b]quinoxaline derivatives against bacterial, fungal, and tubercular infections. This research underscores the potential of triazole compounds in developing new antimicrobial agents (Shiradkar & Kale, 2006).
Antimicrobial and Anticancer Agents
Further, triazole derivatives have been synthesized and assessed for their antimicrobial and anticancer properties. Holla et al. (2006) describe the synthesis of fluorine-containing triazolothiadiazines with potential antibacterial, antifungal, and anticancer activities. These compounds show promise in inhibiting the growth of various microbial strains and exhibit in vitro anticancer activity, highlighting the versatility of triazole derivatives in addressing multiple health concerns (Holla et al., 2006).
Antihistaminic and Antiasthmatic Applications
Medwid et al. (1990) prepared triazolo[1,5-c]pyrimidines as potential antiasthma agents, identified through human basophil histamine release assays. This research outlines the role of triazole compounds in mediating allergic responses, offering a pathway to develop new antiasthma medications (Medwid et al., 1990).
Insecticidal Efficacy
The versatility of triazole derivatives extends to agricultural applications, as demonstrated by Fadda et al. (2017), who synthesized various heterocycles, including triazolo[5,1-c]triazines, with insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research not only contributes to the development of new insecticides but also emphasizes the broad applicability of triazole compounds in pest management (Fadda et al., 2017).
Eigenschaften
IUPAC Name |
2-[(7-amino-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN7OS/c12-7-1-3-8(4-2-7)15-9(20)5-21-11-17-16-10-18(13)6-14-19(10)11/h1-4,6H,5,13H2,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQVBRXZONUQNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=C3N2N=CN3N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(tert-butyl)-N'-[1-(pyridin-3-ylsulfonyl)azepan-3-yl]urea](/img/structure/B5578798.png)
![2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B5578807.png)
![2-hydroxy-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)benzohydrazide](/img/structure/B5578808.png)
![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(3-pyridinylmethyl)-2-furamide](/img/structure/B5578814.png)


![methyl 4-[(3-bromophenyl)amino]-4-oxobutanoate](/img/structure/B5578829.png)
![5H-indeno[1,2-b]pyridin-5-one O-[2-chloro-5-(methylthio)benzoyl]oxime](/img/structure/B5578838.png)

![10-(4-fluorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5578861.png)
![ethyl {2-[(4-methylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5578873.png)
![5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-1H-tetrazole](/img/structure/B5578881.png)
![9-[2-(methylthio)pyrimidin-4-yl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5578888.png)